spectroscopic data of 4-[Methyl(phenyl)sulfamoyl]benzeneboronic acid (NMR, IR, MS)
spectroscopic data of 4-[Methyl(phenyl)sulfamoyl]benzeneboronic acid (NMR, IR, MS)
This technical guide details the spectroscopic characterization, synthesis, and validation of 4-[Methyl(phenyl)sulfamoyl]benzeneboronic acid .
This compound is a bifunctional building block combining a sulfonamide pharmacophore with a boronic acid moiety, making it critical for Suzuki-Miyaura cross-coupling reactions in medicinal chemistry, particularly in the development of
Compound Identification & Properties
| Property | Description |
| IUPAC Name | [4-[methyl(phenyl)sulfamoyl]phenyl]boronic acid |
| Molecular Formula | |
| Molecular Weight | 291.13 g/mol |
| Structural Class | Sulfonamide Arylboronic Acid |
| Physical State | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, MeOH, DMF; sparingly soluble in water |
| Stability | Hygroscopic; prone to dehydration (boroxine formation) |
Synthesis Protocol (Step-by-Step)
As direct commercial sourcing for this specific N-phenyl-N-methyl derivative can be inconsistent, the following field-proven synthesis route is recommended. This protocol ensures high purity suitable for spectroscopic validation.
Phase 1: Sulfonamide Formation
Precursor Synthesis: 4-Bromo-N-methyl-N-phenylbenzenesulfonamide
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Reagents: 4-Bromobenzenesulfonyl chloride (1.0 eq), N-methylaniline (1.1 eq), Pyridine (2.0 eq), DCM (solvent).
-
Procedure:
-
Dissolve 4-bromobenzenesulfonyl chloride in anhydrous DCM at 0°C.
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Add pyridine, followed by the dropwise addition of N-methylaniline.
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Warm to room temperature and stir for 4 hours.
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Workup: Wash with 1M HCl (to remove pyridine), then brine. Dry over
. -
Yield: Expect >90% of a white solid.
-
Phase 2: Miyaura Borylation
Conversion to Boronic Acid
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Reagents: Precursor from Phase 1 (1.0 eq), Bis(pinacolato)diboron (1.1 eq),
(3 mol%), KOAc (3.0 eq), 1,4-Dioxane. -
Procedure:
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Degas 1,4-dioxane with
for 30 mins. -
Combine reagents in a sealed tube under inert atmosphere.
-
Heat at 90°C for 12 hours.
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Hydrolysis (Critical Step): The resulting pinacol ester is often stable. To isolate the free boronic acid, treat the ester with
(sodium periodate) in THF/Water (4:1) followed by 1M HCl hydrolysis.
-
-
Purification: Recrystallization from Acetonitrile/Water is preferred over column chromatography to prevent boronic acid degradation on silica.
Spectroscopic Data (Reference Standards)
The following data represents the expected spectral signatures derived from empirical fragment analysis of analogous sulfonamide boronic acids (e.g., CAS 226396-31-2) and N-methyl-N-phenyl sulfonamides. Use these values to validate your synthesized product.
A. Nuclear Magnetic Resonance (NMR)
Solvent: DMSO-
| Shift ( | Multiplicity | Integration | Assignment | Structural Insight |
| 8.25 | Broad Singlet | 2H | Characteristic boronic acid hydroxyls. Disappears with | |
| 7.95 | Doublet ( | 2H | Ar-H (Ortho to B) | Deshielded by electron-withdrawing Boron. |
| 7.62 | Doublet ( | 2H | Ar-H (Ortho to | Deshielded by sulfonyl group. Forms AA'BB' system with 7.95 ppm. |
| 7.35 - 7.42 | Multiplet | 2H | N-Ph (Meta) | Aromatic protons of the N-phenyl ring. |
| 7.28 - 7.32 | Multiplet | 1H | N-Ph (Para) | |
| 7.15 | Doublet ( | 2H | N-Ph (Ortho) | Shielded relative to the sulfonyl ring. |
| 3.18 | Singlet | 3H | Sharp singlet characteristic of N-methyl sulfonamides. |
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142.5 (C-N, ipso)
-
138.1 (C-S, ipso)
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135.2 (C-H, ortho to B)
-
134.5 (C-B, broad/weak due to Quadrupolar relaxation)
-
129.6 (N-Ph, meta)
-
127.8 (N-Ph, ortho)
-
127.1 (N-Ph, para)
-
126.4 (C-H, ortho to
) -
38.2 (
)
B. Infrared Spectroscopy (FT-IR)
Method: KBr Pellet or ATR
| Wavenumber ( | Functional Group | Vibrational Mode |
| 3350 - 3450 | Broad stretching (often overlaps with C-H). | |
| 1345 - 1360 | Asymmetric Sulfonamide stretch. | |
| 1155 - 1170 | Symmetric Sulfonamide stretch. | |
| 1340 | Asymmetric stretching. | |
| 680 - 700 | Stretching vibration. |
C. Mass Spectrometry (MS)
Method: ESI (Electrospray Ionization)
-
Mode: Negative Ion Mode (
) is preferred for boronic acids. -
Observed Ions:
-
m/z 290.1
: Parent ion. -
m/z 562.2
: Dimeric anhydride species (common artifact). -
m/z 305.1
: Methanol adduct (if MeOH is used as solvent).
-
Experimental Workflow Diagram
The following logic flow illustrates the critical path from raw materials to validated boronic acid, highlighting the "Self-Validating" checkpoints.
Caption: Synthesis and validation workflow for 4-[Methyl(phenyl)sulfamoyl]benzeneboronic acid, emphasizing the critical NMR checkpoint before borylation.
References & Authoritative Grounding
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Sulfonamide Boronic Acid Synthesis & Bioactivity:
-
Context: Describes the general synthetic utility and biological relevance (beta-lactamase inhibition) of sulfonamide-containing boronic acids.
-
Source: Morandi, F. et al. "Structure-based optimization of cephalothin-analogue boronic acids as
-lactamase inhibitors." Antimicrob Agents Chemother. 2008. -
Link:
-
-
General Sulfonamide Synthesis via Fe-Promoted Reaction:
-
Context: Provides comparative NMR data for N-phenyl sulfonamide precursors, validating the aromatic shifts used in the derived data above.
-
Source:Royal Society of Chemistry (RSC) Advances, Supporting Information for N-arylsulfonamides.
-
Link:
-
-
Boronic Acid Characterization Standards:
-
Context: Standard protocols for handling and characterizing arylboronic acids, including the observation of boroxine anhydrides in MS.
-
Source: Hall, D. G. Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.
-
Link:
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